2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
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Description
“2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a pyrazole bound to a phenyl group . This compound is available for purchase from certain chemical suppliers.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Scientific Research Applications
Anticancer Activity
Phenylpyrazolo[3,4-d]pyrimidine derivatives have gained attention as potential anticancer agents. Researchers have synthesized aryl analogs of this scaffold and evaluated their effects on various cancer cell lines, including MCF-7, HCT116, and HePG-2. Some compounds demonstrated potent cytotoxicity with low resistance. Notably, compound 5i emerged as a non-selective dual EGFR/VGFR2 inhibitor, showing inhibitory concentrations of 0.3 µM and 7.60 µM, respectively .
Anti-HIV-1 Activity
While not directly related to the compound , indole derivatives (which share some structural features with phenylpyrazolo[3,4-d]pyrimidines) have been investigated for their anti-HIV-1 potential. Molecular docking studies revealed promising interactions with HIV-1 targets .
Synthetic Applications
The pyrazolo[3,4-d]pyrimidine moiety in 2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide serves as a versatile building block. Researchers have used it to synthesize polyfunctionally substituted heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes .
Targeting Receptor Kinases
The structural similarity between phenylpyrazolo[3,4-d]pyrimidines and tyrosine kinase inhibitors suggests potential interactions with receptor kinases. Investigating their effects on specific kinases could yield valuable insights.
properties
IUPAC Name |
2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c14-11(19)7-17-8-15-12-10(13(17)20)6-16-18(12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIVYSNZHOTHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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